1,4-Naphthalenediol, 1,4-dihydro-

Description

Contextualization within Naphthalene-based Diols

The parent aromatic compound, naphthalene (B1677914), can be hydroxylated to form several isomers of naphthalenediol, such as 1,4-dihydroxynaphthalene (B165239) and 2,7-dihydroxynaphthalene. These aromatic diols are often colored solids and are used as precursors in the synthesis of dyes, polymers, and pharmaceuticals. google.com For instance, 1,4-dihydroxynaphthalene, a brown to grayish powder, is synthesized by the reduction of 1,4-naphthoquinone (B94277). nih.gov

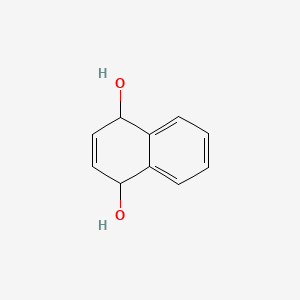

In contrast, dihydronaphthalenediols, such as 1,4-Naphthalenediol, 1,4-dihydro-, possess a non-aromatic, partially hydrogenated ring. This structural feature significantly alters the molecule's geometry and electronic properties compared to its fully aromatic relatives. The "1,4-dihydro-" prefix indicates that the hydrogenation has occurred at the 1 and 4 positions of the naphthalene ring system, disrupting the continuous pi-conjugation of the naphthalene core.

Academic and Research Significance of 1,4-Naphthalenediol, 1,4-dihydro-

The academic and research significance of 1,4-Naphthalenediol, 1,4-dihydro- primarily stems from its role as a metabolic intermediate and as a synthetic building block. The metabolism of naphthalene in biological systems is a key area of study in toxicology and pharmacology. It is understood that the initial step in mammalian naphthalene metabolism involves the formation of a reactive epoxide intermediate, naphthalene-1,2-epoxide. researchgate.net This epoxide can then be converted to various metabolites, including dihydrodiols. While the cis-1,2-dihydroxy-1,2-dihydronaphthalene isomer is a well-documented product of bacterial and mammalian metabolism of naphthalene nih.govnih.govrsc.org, the formation of the 1,4-dihydrodiol has also been noted in certain biological systems. d-nb.info

The dihydronaphthalene scaffold, in general, is of significant interest in medicinal chemistry. Derivatives of dihydronaphthalene have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against human cancer cell lines. nih.govnih.gov The utility of these compounds often lies in their ability to mimic the structure of natural products and interact with biological targets. nih.gov

Evolution of Dihydronaphthalenediol Chemistry in Organic Synthesis

The development of synthetic methods for dihydronaphthalene derivatives has been an area of active research. Early methods for the preparation of dihydronaphthalenes involved the reduction of naphthalene using reagents like sodium in alcohol. google.com Over the years, more sophisticated and selective methods have been developed.

A notable advancement in the synthesis of dihydronaphthalenediols is the use of domino reactions and transition-metal catalysis. These modern synthetic strategies allow for the construction of the dihydronaphthalene core with high efficiency and control over stereochemistry. For example, methods such as intramolecular Heck reactions have been employed to create complex dihydronaphthalene structures. rsc.org

The synthesis of specific isomers, such as cis-1,4-dihydroxy-1,4-dihydronaphthalene, has been achieved through multi-step chemical synthesis, starting from readily available precursors. The development of such synthetic routes is crucial for accessing sufficient quantities of these compounds for further study and for the preparation of their derivatives. The ability to selectively synthesize different isomers of dihydronaphthalenediol is a testament to the progress in synthetic organic chemistry.

Structure

3D Structure

Properties

CAS No. |

571-59-5 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1,4-dihydronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H |

InChI Key |

QRZINIDQKGUJSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C=CC(C2=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Naphthalenediol, 1,4 Dihydro and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 1,4-dihydronaphthalenediols often involve the reduction of a suitable precursor where the dihydro-naphthalene core is already established.

Reduction-Based Syntheses of Dihydronaphthalenediols

A primary method for the synthesis of dihydronaphthalenediols involves the reduction of the corresponding diketone. For instance, the reduction of 2-methyl-1,4-naphthalenedione (menadione) can be utilized to produce 1,4-dihydro-2-methyl-1,4-naphthalenediol. One documented method for this transformation employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This approach, while effective, underscores the challenge of achieving this reduction, as initial attempts using milder hydration methods with phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) proved unsuccessful. google.com

The general reaction for the reduction of a naphthalenedione to a dihydronaphthalenediol can be represented as:

C₁₀H₅O₂(R) + [Reducing Agent] → C₁₀H₇O₂(R)H₂

Detailed research into various reducing agents and their stereoselectivity in the formation of cis/trans isomers of dihydronaphthalenediols is an active area of investigation.

Approaches via Hydrolysis of Precursors

The hydrolysis of esterified dihydronaphthalenes presents another potential direct route to 1,4-dihydro-1,4-naphthalenediol. This method relies on the initial synthesis of a suitable precursor, such as a diacetate derivative of 1,4-dihydronaphthalene (B28168). The subsequent hydrolysis of the ester groups would then yield the desired diol.

For example, the hydrolysis of 1,8-diacetoxynaphthalene has been studied, demonstrating the feasibility of cleaving acetate (B1210297) groups from the naphthalene (B1677914) core. rsc.org While this specific example pertains to an isomer, the principle can be extended to a 1,4-diacetoxy-1,4-dihydronaphthalene precursor. The reaction is typically carried out in the presence of an acid or base catalyst. The general scheme for this approach is:

C₁₀H₈(OCOR)₂H₂ + 2H₂O → C₁₀H₈(OH)₂H₂ + 2RCOOH

The successful application of this method hinges on the availability and synthesis of the diacylated dihydronaphthalene starting material.

Precursor-Mediated Synthetic Pathways

These pathways involve the synthesis of 1,4-dihydro-1,4-naphthalenediol from more readily available precursors, such as naphthoquinones, through reduction reactions that also establish the dihydro-naphthalene structure.

Conversion from Naphthoquinone Systems

The reduction of 1,4-naphthoquinone (B94277) and its derivatives is a common strategy for accessing naphthalenediol compounds. The key challenge lies in controlling the reduction to yield the desired 1,4-dihydro-1,4-naphthalenediol rather than the fully aromatic 1,4-naphthalenediol.

Catalytic hydrogenation is a powerful technique for the reduction of aromatic compounds. In the context of naphthoquinones, various catalysts are employed to facilitate the addition of hydrogen. The choice of catalyst and reaction conditions plays a crucial role in determining the final product. For instance, the enzyme DT-diaphorase has been shown to catalyze the reduction of 1,4-naphthoquinone derivatives at the expense of NADPH. nih.gov While this enzymatic reduction often leads to the hydroquinone, subsequent reactions and the nature of substituents can influence the stability and further transformation of the product. nih.gov

Non-enzymatic catalytic hydrogenation using metal catalysts is also a viable route. The challenge in synthesizing 1,4-dihydro-1,4-naphthalenediol lies in achieving partial reduction of the quinone ring without complete reduction of the benzene (B151609) ring or immediate dehydration to the aromatic diol.

| Catalyst System | Substrate | Product(s) | Notes |

| DT-diaphorase/NADPH | 1,4-Naphthoquinone Derivatives | Naphthohydroquinone Derivatives | Enzymatic reduction. nih.gov |

Electrochemical methods offer a clean and controllable alternative for the synthesis of diols from quinones. The reduction of α,β-unsaturated ketones, a structural motif present in naphthoquinones, can be achieved electrochemically. rsc.org This suggests the potential for the electrochemical reduction of 1,4-naphthoquinone to 1,4-dihydro-1,4-naphthalenediol.

The process involves the transfer of electrons to the quinone substrate at a specific electrode potential, followed by protonation to yield the diol. The solvent and supporting electrolyte can significantly influence the reaction pathway and product distribution. For example, the electrolysis of 1,4-naphthoquinone derivatives in aqueous acetic acid with magnesium perchlorate (B79767) as the supporting electrolyte has been shown to lead to oxidative dimerization, highlighting the sensitivity of the electrochemical outcome to the reaction conditions. rsc.org Further research is needed to optimize conditions for the selective formation of 1,4-dihydro-1,4-naphthalenediol.

| Method | Substrate | Key Reagents/Conditions | Product(s) |

| Electrochemical Reduction | α,β-Unsaturated Ketones | Ammonium chloride, Methanol (B129727) | Saturated Ketones |

| Electrolysis | 1,4-Naphthoquinone Derivatives | Magnesium perchlorate, Aqueous acetic acid | 2,2′-bi-1,4-naphthoquinonyl derivatives |

Photochemical Pathways to Dihydronaphthalenediol Frameworks

Photochemical reactions provide a unique entry into the core structure of dihydronaphthalenediols, primarily through the synthesis of its precursors. One notable, albeit indirect, pathway involves the photolytic cycloreversion of a Dewar benzene derivative at low temperatures within a solid matrix. This process yields tetralin-1,4-dione, the stable diketone tautomer of 1,4-dihydroxynaphthalene (B165239), which can then be subsequently reduced to the desired diol framework. rug.nl

Transformations Involving Tetralin-1,4-dione

The chemistry of tetralin-1,4-dione, also known as 2,3-dihydro-1,4-naphthoquinone, is central to the synthesis of 1,4-dihydronaphthalenediols. rug.nlresearchgate.net This symmetric diketone is a stable and readily accessible compound that offers significant opportunities for synthetic transformations. researchgate.netrsc.org

1,4-Naphthalenediol, 1,4-dihydro- exists in a tautomeric equilibrium with its keto form, tetralin-1,4-dione. rug.nlnih.gov The diketone is the more stable tautomer. rug.nlresearchgate.net This tautomerization can be induced under specific conditions. For instance, melting 1,4-dihydroxynaphthalene at temperatures exceeding 200°C in a vacuum or under an inert atmosphere establishes an equilibrium mixture consisting of the diol and the dione (B5365651) in a 2:1 ratio. rug.nl Upon cooling, this equilibrium is quenched. Tautomerization to favor the dione has also been observed in trifluoroacetic acid, a condition that has been exploited to isolate multigram quantities of tetralin-1,4-dione. rug.nlfrontiersin.org Studies on the thermodynamics of this equilibrium have been conducted, and it has been noted that alkyl group substitution at the C2 and/or C3 positions of the 1,4-dihydroxynaphthalene ring tends to favor the enolic (diol) form. nih.gov

The reduction of the prochiral diketone, tetralin-1,4-dione, provides a direct route to 1,4-tetralindiols (1,4-dihydronaphthalenediols), yielding a mixture of cis and trans diastereomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. researchgate.net Bulky reducing agents, in particular, exhibit high diastereoselectivity. researchgate.net For example, the use of L-Selectride results in a strong preference for the cis-diol, whereas Red-Al favors the formation of the trans-diol. researchgate.netrsc.org Other common reducing agents like sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and borane (B79455) (BH₃) show lower diastereoselectivity. rug.nlrsc.org The resulting diastereomeric diols can be separated through fractional crystallization. rug.nlrsc.org

Table 1: Diastereoselective Reduction of Tetralin-1,4-dione

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |

|---|---|---|

| NaBH₄ | 60:40 | 98 |

| L-Selectride | 84:16 | 95 |

| Red-Al | 13:87 | 76 |

| BH₃·THF | 56:44 | 92 |

Data sourced from Kündig et al. (2008). rug.nlresearchgate.netrsc.org

The high diastereoselectivity observed with L-Selectride is attributed to its steric bulk. After the initial reduction of one carbonyl group to form a 4-(boranyloxy)-1-tetralone intermediate, the second equivalent of the bulky reducing agent preferentially adds from the less sterically hindered face, leading to the cis-diol. researchgate.net

The desymmetrization of tetralin-1,4-dione can be achieved through enantioselective reduction, providing a powerful method for accessing chiral 1,4-tetralindiols and related structures. nih.gov The Corey-Bakshi-Shibata (CBS) reduction has proven to be highly effective for this transformation. rsc.org

Using a CBS catalyst, the asymmetric reduction of tetralin-1,4-dione can afford the trans-diol in high yield and with excellent enantiomeric excess (ee). rsc.orgnih.gov This method can be more straightforward for producing the enantiomerically pure diol than resolving the racemic mixture. rug.nl Furthermore, by carefully controlling the stoichiometry of the reagents, the reaction can be stopped at the mono-reduction stage to cleanly yield chiral 4-hydroxy-1-tetralone with high enantioselectivity. rsc.orgnih.gov

Table 2: Enantioselective CBS Reduction of Tetralin-1,4-dione

| Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| (-)-(1R,4R)-trans-Tetralin-1,4-diol | 72 | 99 |

| 4-Hydroxy-1-tetralone | 81 | 95 |

Multi-Component Reaction Approaches to Dihydronaphthalenediol Scaffolds

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules, particularly heterocyclic scaffolds like dihydropyridines and piperidines, in a single step. frontiersin.orgresearchgate.net However, the application of MCRs for the direct construction of the carbocyclic dihydronaphthalenediol or tetralindiol framework is not widely documented in the reviewed scientific literature. While MCRs are a cornerstone for building diverse chemical libraries, their use appears to be focused on nitrogen-containing heterocycles rather than the specific scaffold of interest here. rsc.orgnih.gov

Advanced Derivatization Chemistry of 1,4-Naphthalenediol, 1,4-dihydro-

The 1,4-tetralindiols, particularly the meso-cis-diol, serve as valuable substrates for further chemical transformations, allowing for the introduction of complexity and chirality. rug.nl Key derivatization strategies include asymmetric acylation and oxidation.

The desymmetrization of meso-cis-1,4-tetralindiol has been accomplished through asymmetric acylation. rug.nl This kinetic resolution process can utilize chiral acylating agents, such as axially chiral twisted amides, to selectively acylate one of the two hydroxyl groups, yielding a chiral monoacetate and the unreacted enantiomer of the diol. researchgate.net

Furthermore, the diol framework can undergo oxidation. For instance, the enantioselective oxidation of the meso-diol is a known transformation. rug.nl Biocatalytic oxidation of 1,4-diols to their corresponding γ-lactones using microorganisms like Rhodococcus erythropolis represents another potential derivatization pathway, converting the diol into a different functional group scaffold. researchgate.net The mono-reduction product, 4-hydroxy-1-tetralone, which is obtained during the synthesis of the diol, is also a valuable synthetic intermediate that can be derivatized to access other important molecules. researchgate.net

Strategic Application of Protecting Groups

In the multistep synthesis of complex molecules, protecting groups are indispensable for masking reactive functional groups to ensure chemoselectivity during subsequent reactions. wikipedia.org The two hydroxyl groups in 1,4-dihydro-1,4-naphthalenediol are reactive sites that typically require protection to prevent unwanted side reactions during modifications elsewhere in the molecule. youtube.comorganic-chemistry.org The choice of protecting group is critical and must be stable to the planned reaction conditions while being readily removable without affecting the rest of the structure. uchicago.edu

Common strategies for protecting diols involve the formation of cyclic acetals or silyl (B83357) ethers. For instance, treating the diol with an aldehyde or ketone (like acetone) under acidic conditions can form a cyclic acetal, protecting both hydroxyl groups simultaneously. Alternatively, silyl ethers such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS or TBDMS), or triisopropylsilyl (TIPS) ethers offer robust protection and can be selectively introduced and removed. synarchive.comfiveable.me

Table 1: Representative Protecting Groups for Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Characteristics |

|---|---|---|---|

| Acetonide (cyclic acetal) | Acetone, Acid catalyst (e.g., TsOH) | Aqueous acid (e.g., aq. HCl) | Protects cis-diols effectively; introduces a new stereocenter. |

| Benzylidene acetal | Benzaldehyde, Acid catalyst | Catalytic hydrogenation (e.g., H₂, Pd/C) | Useful when acid-labile groups are present. |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF) or acid | Common for protecting alcohols individually or as a pair; offers tunable stability. fiveable.me |

The use of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective manipulation of multiple functional groups within the same molecule. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions on the Dihydronaphthalenediol Core

Creating new carbon-carbon bonds is fundamental to building molecular complexity. alevelchemistry.co.uk For derivatives of 1,4-dihydro-1,4-naphthalenediol, these reactions can be targeted at the aromatic portion of the molecule. After protecting the diol functionality, the electron-rich benzene ring can undergo electrophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. alevelchemistry.co.ukchemistry.coach To utilize these methods, the aromatic ring of the protected dihydronaphthalenediol must first be functionalized with a halide or triflate. Subsequent reactions, such as the Suzuki reaction (with an organoboron compound) or the Heck reaction (with an alkene), can then be employed to introduce new carbon frameworks. alevelchemistry.co.ukchemistry.coach

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Friedel-Crafts Acylation | Protected diol, Acyl chloride | Lewis acid (e.g., AlCl₃) | Aryl-Ketone |

| Suzuki Coupling | Aryl halide derivative, Boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl or Aryl-Vinyl chemistry.coach |

| Heck Reaction | Aryl halide derivative, Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base | Aryl-Alkene alevelchemistry.co.ukchemistry.coach |

These reactions enable the synthesis of a diverse array of substituted dihydronaphthalene structures, which can be precursors to biologically active compounds or advanced materials.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) involves converting one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk These transformations are crucial for elaborating the structure of 1,4-dihydro-1,4-naphthalenediol derivatives.

The hydroxyl groups of the diol are primary targets for such modifications. They can be oxidized to the corresponding ketones. Depending on the reaction conditions and the subsequent steps, this can lead to the formation of a diketone or rearomatization to a naphthoquinone derivative. Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly used for the oxidation of alcohols. imperial.ac.uk

Furthermore, the hydroxyl groups can be converted into good leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. vanderbilt.edu For example, reaction with tosyl chloride in pyridine (B92270) converts the alcohol into a tosylate, which can then be displaced by various nucleophiles to introduce new functionalities like azides, nitriles, or amines. vanderbilt.edu

Table 3: Key Functional Group Interconversions

| Starting Group | Target Group | Reagents | Reaction Type |

|---|---|---|---|

| Alcohol (-OH) | Ketone (=O) | PCC, PDC, or Swern Oxidation | Oxidation imperial.ac.uk |

| Alcohol (-OH) | Tosylate (-OTs) | Tosyl chloride (TsCl), Pyridine | Sulfonylation vanderbilt.edu |

| Alcohol (-OH) | Alkyl Halide (-Cl, -Br) | SOCl₂, PBr₃ | Halogenation vanderbilt.edu |

| Tosylate (-OTs) | Azide (B81097) (-N₃) | Sodium azide (NaN₃) | Nucleophilic Substitution (Sₙ2) vanderbilt.edu |

These interconversions significantly expand the synthetic utility of the 1,4-dihydro-1,4-naphthalenediol scaffold, allowing for the introduction of a wide range of chemical functionalities.

Chemical Reactivity and Transformation Pathways of Dihydronaphthalenediols

Oxidative Reactivity

The most prominent oxidative reaction of 1,4-dihydro-1,4-naphthalenediol is its conversion to the corresponding quinone, 1,4-naphthoquinone (B94277). This transformation is a key reaction and can be achieved using various oxidizing agents. The diol is readily oxidized due to the relative stability of the resulting conjugated quinone system. chemicalbook.comresearchgate.net

Common laboratory synthesis of 1,4-naphthoquinone involves the oxidation of 1,4-dihydro-1,4-naphthalenediol. chemicalbook.com The reaction can be catalyzed by 1,4-benzoquinone (B44022), where the diol is converted to 1,4-naphthoquinone while 1,4-benzoquinone is reduced to 1,4-benzenediol. researchgate.net This process can also be facilitated by other oxidants such as hydrogen peroxide and t-butylhydroperoxide, with 1,4-benzoquinone acting as a catalyst. researchgate.net The mechanism for the catalytic role of the quinone can involve the formation of naphthosemiquinone radicals. researchgate.net

Furthermore, research has shown the oxidation of 1,4-dihydroxynaphthalene (B165239) by 5,8-dihydro-1,4-naphthoquinone. sci-hub.se The oxidation of other isomers, such as 1,5-dihydroxynaphthalene (B47172) with chromium trioxide to yield the natural dye juglone, further illustrates the susceptibility of dihydroxynaphthalenes to oxidation. wikipedia.org In industrial settings, 1,4-naphthoquinone is typically synthesized through the vapor-phase oxidation of naphthalene (B1677914) over a vanadium oxide catalyst. acs.org

Table 1: Examples of Oxidative Reactions

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 1,4-Naphthalenediol | 1,4-Benzoquinone | 1,4-Naphthoquinone | researchgate.net |

| 1,4-Naphthalenediol | Hydrogen peroxide, t-butylhydroperoxide (cat. 1,4-benzoquinone) | 1,4-Naphthoquinone | researchgate.net |

| 1,4-Dihydroxynaphthalene | 5,8-Dihydro-1,4-naphthoquinone | 1,4-Naphthoquinone | sci-hub.se |

| 1,5-Dihydroxynaphthalene | Chromium trioxide | Juglone | wikipedia.org |

Reductive Transformations of Functionalized Dihydronaphthalenediols

The reduction of 1,4-dihydro-1,4-naphthalenediol and its derivatives can proceed to yield more saturated ring systems. The hydrogenation of dihydroxynaphthalenes has been studied using various catalysts, such as Ruthenium (Ru) and Nickel (Ni). sci-hub.se

The reaction pathway typically involves the initial hydrogenation of the substrate to form dihydronaphthalenediols. sci-hub.se These intermediates are then further hydrogenated to yield tetralindiols (tetrahydro-naphthalenediols) and subsequently decalindiols (decahydro-naphthalenediols). sci-hub.se However, these hydrogenations can be accompanied by hydrogenolysis, which is the cleavage of the C-O bond of the hydroxyl group, leading to the formation of undesired byproducts like tetralin and decalin. sci-hub.se The extent of hydrogenolysis is influenced by the position of the hydroxyl groups on the naphthalene ring. sci-hub.se

For instance, the hydrogenation of various dihydroxynaphthalene isomers over a 5% Ru/C catalyst or a Raney-Ni catalyst primarily involves the saturation of one aromatic ring to form a tetralin derivative, followed by the hydrogenation of the second ring. sci-hub.se The stability of the dihydronaphthalenediol intermediate and the conditions of the reaction (temperature, pressure, catalyst) determine the distribution of the final products.

Conversely, 1,4-dihydro-1,4-naphthalenediol is itself a product of the reduction of 1,4-naphthoquinone. This reduction can be accomplished using reagents like sodium dithionite. chemicalbook.com The reduction of 2-methyl-1,4-naphthalenedione (menadione) using lithium aluminum hydride (LiAlH₄) has also been shown to be an effective method to produce the corresponding 1,4-dihydro-2-methyl-1,4-naphthalenediol. southern.edu

Table 2: Reductive Transformation Pathways

| Starting Material | Reagent/Catalyst | Key Intermediates/Products | Reaction Type | Reference |

| Dihydroxynaphthalene | H₂, Ru/C or Ra-Ni | Dihydronaphthalenediol, Tetralindiol, Decalindiol | Catalytic Hydrogenation | sci-hub.se |

| 1,4-Naphthoquinone | Sodium dithionite | 1,4-Naphthalenediol | Reduction | chemicalbook.com |

| Menadione | LiAlH₄ | 1,4-Dihydro-2-methyl-1,4-naphthalenediol | Reduction | southern.edu |

Electrophilic and Nucleophilic Reactions on the Dihydronaphthalenediol Framework

The hydroxyl groups and the aromatic ring of 1,4-dihydro-1,4-naphthalenediol are susceptible to both nucleophilic and electrophilic attacks. The hydroxyl groups can act as nucleophiles or be converted into leaving groups for substitution reactions. The electron-rich aromatic ring is activated towards electrophilic substitution.

Examples of nucleophilic substitution at the hydroxyl group include:

Amination: Reaction with ammonia (B1221849) or amines can lead to the formation of amino-naphthols. For example, 1,4-naphthalenediol undergoes amination to yield 4-amino-1-naphthol. chemicalbook.com

Etherification: Methylation with reagents like methanol (B129727) in the presence of an acid catalyst (e.g., HCl) produces 4-methoxy-1-naphthol. chemicalbook.com

Acylation: The hydroxyl groups can be acylated. For example, 1,4-dihydroxynaphthalene can be reacted with a protecting group, such as an acyl group, to form derivatives like 2-formyl-1,4-diacetoxynaphthalene. astrochem.org

The aromatic ring can undergo electrophilic substitution reactions, a common feature for activated aromatic compounds. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. For example, the coupling with aryl diazonium salts, a classic electrophilic aromatic substitution, is known for the isomer 1,5-dihydroxynaphthalene to produce diazo dyes, suggesting similar reactivity for the 1,4-isomer. wikipedia.org

Cycloaddition and Rearrangement Reactions

The dihydronaphthalenediol framework can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.orgwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. mnstate.educhemistrytalk.orglibretexts.org In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org

While the parent 1,4-dihydro-1,4-naphthalenediol is not typically used as a diene directly, its derivatives are valuable components in cycloaddition chemistry.

Diels-Alder Reactions: Functionalized dihydronaphthalene building blocks can be synthesized via aryne Diels-Alder reactions with acyclic dienes. researchgate.net Highly substituted hydroanthraquinone derivatives, which are important structural motifs in many natural products and drugs, are synthesized through Diels-Alder reactions where substituted naphthoquinones act as dienophiles. nih.gov

[2+2] Cycloadditions: Derivatives of the dihydronaphthalene skeleton can undergo photochemical [2+2] cycloadditions to form strained four-membered rings. rsc.orglibretexts.org

Rearrangement reactions are also observed in functionalized dihydronaphthalenediol systems, often triggered by the formation of reactive intermediates. For instance, studies on spiro-dihydromethanonaphthalene derivatives, which contain the dihydronaphthalene core, show that reactions involving the functional groups can lead to sequential skeletal rearrangements, yielding complex polycyclic structures. researchgate.net

Photochemical Reaction Mechanisms

The naphthalene skeleton is known to be sensitive to light, which can induce a variety of chemical transformations. awpc.co.jp The photochemistry of dihydroxynaphthalenes involves the absorption of UV light, leading to excited states that can undergo reactions such as oxidation, radical formation, and cycloaddition.

Photo-oxidation and Radical Formation: UV irradiation of naphthalene in the presence of water can lead to the formation of various photoproducts, including naphthols and 1,4-naphthoquinone. astrochem.org Studies on the isomer 1,8-dihydroxynaphthalene (1,8-DHN) show that upon irradiation, it can form allomelanin, a photoprotective polymer. nih.govacs.org The photochemistry of these systems involves the generation of radical species. acs.orgnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy shows that irradiation increases the concentration of semiquinone-like radicals, which enhances the antioxidant activity of the material. acs.org This suggests a synergistic relationship between light absorption and antioxidant function.

Photochemical Cycloadditions: As mentioned previously, the dihydronaphthalene framework can participate in photochemical [2+2] cycloadditions. These reactions proceed through an excited state of one of the reactants and are useful for synthesizing four-membered rings. rsc.orglibretexts.org For example, 1,8-dihydroxynaphthalene has been used as a covalent template to control the diastereoselectivity of photochemical [2+2] cycloadditions of naphthalene acrylic acids. rsc.org

The specific photochemical pathway depends on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species. nih.govresearchgate.net

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and stereochemistry of a compound can be determined.

In the ¹H NMR spectrum of 1,4-dihydro-1,4-naphthalenediol, distinct signals corresponding to the different types of protons in the molecule are expected. The spectrum would be significantly different from its aromatic analogue, 1,4-naphthalenediol, due to the presence of a non-aromatic, di-substituted ring.

The key expected signals for 1,4-dihydro-1,4-naphthalenediol are:

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Methine Protons (H-1, H-4): These protons, attached to the carbon atoms bearing the hydroxyl groups, would appear as a multiplet. Their chemical shift would be in the downfield region, influenced by the adjacent oxygen atoms.

Olefinic Protons (H-2, H-3): The protons on the double bond would likely appear as a multiplet, with a chemical shift characteristic of vinyl protons.

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the intact aromatic ring would give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The coupling patterns would reveal their relative positions.

For comparison, the ¹H NMR spectrum of the related compound 1,4-dihydronaphthalene (B28168) shows signals for the aliphatic protons around 3.3 ppm and the olefinic protons around 5.9 ppm, with the aromatic protons appearing in the 7.1-7.2 ppm range. sigmaaldrich.com In contrast, 1,4-naphthalenediol , being fully aromatic, exhibits signals only in the aromatic region. chemicalbook.com

Table 1: Expected ¹H NMR Data for 1,4-Dihydro-1,4-naphthalenediol in comparison to related compounds.

| Proton Type | Expected Chemical Shift (δ, ppm) for 1,4-Dihydro-1,4-naphthalenediol | Reported Chemical Shift (δ, ppm) for 1,4-Dihydronaphthalene sigmaaldrich.com | Reported Chemical Shift (δ, ppm) for 1,4-Naphthalenediol chemicalbook.com |

| Hydroxyl (-OH) | Variable (broad singlet) | N/A | Variable (broad singlet) |

| Methine (H-1, H-4) | ~ 4.5 - 5.5 (multiplet) | N/A | N/A |

| Olefinic (H-2, H-3) | ~ 5.8 - 6.5 (multiplet) | ~ 5.9 (multiplet) | N/A |

| Aromatic (H-5,6,7,8) | ~ 7.0 - 8.0 (multiplet) | ~ 7.1 - 7.2 (multiplet) | ~ 7.0 - 8.3 (multiplet) |

Note: Expected values are estimates based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum of 1,4-dihydro-1,4-naphthalenediol would provide complementary information to the ¹H NMR, showing a distinct signal for each unique carbon atom in the molecule.

The expected signals are:

Carbons Bearing Hydroxyl Groups (C-1, C-4): These carbons would appear in the range of 60-75 ppm.

Olefinic Carbons (C-2, C-3): These would be found further downfield, typically between 120 and 140 ppm.

Aromatic Carbons (C-5, C-6, C-7, C-8, C-4a, C-8a): The signals for the carbons of the aromatic ring would be in the range of 120-140 ppm.

In comparison, the ¹³C NMR spectrum of 1,4-dihydronaphthalene shows aliphatic carbons at approximately 28 ppm and olefinic and aromatic carbons in the 125-135 ppm region. The fully aromatic 1,4-naphthalenediol displays signals for the hydroxyl-bearing carbons around 145 ppm and the other aromatic carbons between 108 and 127 ppm. spectrabase.com

Table 2: Expected ¹³C NMR Data for 1,4-Dihydro-1,4-naphthalenediol in comparison to related compounds.

| Carbon Type | Expected Chemical Shift (δ, ppm) for 1,4-Dihydro-1,4-naphthalenediol | Reported Chemical Shift (δ, ppm) for 1,4-Dihydronaphthalene | Reported Chemical Shift (δ, ppm) for 1,4-Naphthalenediol spectrabase.com |

| C-1, C-4 | ~ 60 - 75 | N/A | ~ 145 |

| C-2, C-3 | ~ 120 - 140 | ~ 126 | ~ 108 |

| C-4a, C-8a | ~ 130 - 145 | ~ 135 | ~ 127 |

| C-5, C-8 | ~ 120 - 130 | ~ 127 | ~ 122 |

| C-6, C-7 | ~ 120 - 130 | ~ 125 | ~ 126 |

Note: Expected values are estimates based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-1 and H-2, and between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

While specific 2D NMR data for 1,4-dihydro-1,4-naphthalenediol is not available, these techniques are standard in the characterization of novel organic compounds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.

For 1,4-dihydro-1,4-naphthalenediol (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z = 162. Subsequent fragmentation could involve the loss of water (H₂O) from the diol structure, leading to a significant peak at m/z = 144. Further fragmentation of the naphthalene (B1677914) ring system would also be observed.

In contrast, the EI-MS of 1,4-naphthalenediol (C₁₀H₈O₂) shows a strong molecular ion peak at m/z = 160, reflecting its aromatic stability. nist.gov

Table 3: Expected and Reported Mass Spectrometry Data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Reported Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,4-Dihydro-1,4-naphthalenediol | C₁₀H₁₀O₂ | 162.19 | 162 (Expected) | 144 (M-H₂O), fragments of the naphthalene core |

| 1,4-Naphthalenediol | C₁₀H₈O₂ | 160.17 | 160 nist.gov | Fragments of the naphthalene core |

| 1,4-Dihydronaphthalene | C₁₀H₁₀ | 130.19 | 130 | 129 (M-H), 115 (M-CH₃) |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds. For the analysis of 1,4-dihydro-1,4-naphthalenediol, a derivatization step, such as silylation of the hydroxyl groups, might be necessary to increase its volatility and thermal stability for GC analysis. The resulting mass spectrum of the derivatized compound would show a higher molecular ion peak corresponding to the silylated derivative, along with characteristic fragmentation patterns. This approach is commonly used for the analysis of diols and other polar compounds.

Vibrational Spectroscopy

The IR spectrum of 1,4-dihydro-1,4-naphthalenediol is expected to be dominated by the characteristic absorptions of its hydroxyl (-OH) groups and the vibrations of its dihydro-naphthalene framework.

Key expected IR absorption bands would include:

O-H Stretching: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups in the condensed phase.

C-H Stretching: The spectrum would show distinct C-H stretching vibrations. Aromatic C-H stretches, typically found above 3000 cm⁻¹, would be present due to the intact benzene (B151609) ring. Aliphatic C-H stretches from the di-hydro ring, specifically the C-H bonds at the hydroxyl-bearing carbons and the adjacent CH₂ group (if present, depending on the isomer), would appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the aromatic ring's carbon-carbon double bonds would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong C-O stretching band, characteristic of secondary alcohols, is expected to appear in the 1000-1200 cm⁻¹ range.

O-H Bending: The in-plane bending of the O-H group would likely appear as a broad absorption around 1330-1440 cm⁻¹.

For comparison, the gas-phase IR spectrum of the parent hydrocarbon, 1,4-dihydronaphthalene, is well-documented and shows prominent C-H stretching bands and aromatic C=C absorptions, but lacks the O-H and C-O features. nist.gov Conversely, the related compound 1,4-dihydronaphthalene-1,4-dicarboxylic acid displays strong, broad O-H stretches and C=O carbonyl peaks, which differ from the expected spectrum of the diol. nist.gov

Table 1: Predicted Principal Infrared Absorption Bands for 1,4-Dihydro-1,4-naphthalenediol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | -OH (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Alicyclic) | C-H | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Weak |

| O-H Bend | -OH | 1330 - 1440 | Medium, Broad |

| C-O Stretch | Secondary Alcohol | 1000 - 1200 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the selection rules, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Expected key features in the Raman spectrum of 1,4-dihydro-1,4-naphthalenediol include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, should be a prominent feature. Aromatic C=C stretching vibrations around 1600 cm⁻¹ would also be strong.

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) C-H stretching bands will be present and are often sharp and strong in Raman spectra.

Hydroxyl Group Vibrations: The O-H stretching vibration is generally a weak and broad feature in Raman spectra, especially in the presence of hydrogen bonding. The C-O stretch may also be observed.

A comprehensive study of 1,4-dihydronaphthalene utilized Raman spectroscopy, alongside other techniques, to map its vibrational modes, providing a solid foundation for interpreting the skeletal vibrations of the target diol. nih.gov

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule, providing information about its chromophores and fluorophores.

The UV-Vis spectrum is dictated by the molecule's conjugated π-electron system. Naphthalene itself has a characteristic spectrum with strong absorptions. The electronic structure of 1,4-dihydro-1,4-naphthalenediol is significantly different.

Chromophore: The primary chromophore in this molecule is the isolated benzene ring. The extended conjugation of the naphthalene system is disrupted by the saturation at the 1 and 4 positions.

Expected Absorption: The UV spectrum is expected to resemble that of a substituted benzene rather than naphthalene. One would anticipate a stronger absorption band (the E₂ band) around 210-220 nm and a much weaker, structured band (the B band) around 260-270 nm. The hydroxyl groups, being auxochromes, may cause a slight bathochromic (red) shift of these bands compared to simple alkylbenzenes.

For context, 1,4-dihydronaphthalene, which also possesses a benzenoid chromophore, shows a UV absorption maximum around 273 nm. nist.gov In contrast, the fully aromatic 1,4-naphthalenediol exhibits a more complex spectrum with absorptions at longer wavelengths due to the extended naphthalene chromophore. nist.gov

Table 2: Comparison of UV Absorption Maxima (λmax) for Related Compounds

| Compound | Chromophore System | Reported λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene | Naphthalene | ~221, 275, 312 | General Textbook Data |

| 1,4-Dihydronaphthalene | Substituted Benzene | ~273 | nist.gov |

| 1,4-Naphthalenediol | Substituted Naphthalene | ~293 | nist.gov |

| 1,4-Dihydro-1,4-naphthalenediol (Predicted) | Substituted Benzene | ~260-275 | Predicted |

Fluorescence typically arises from molecules with rigid, conjugated π-systems. While naphthalene is fluorescent, the disruption of its extended conjugation in 1,4-dihydro-1,4-naphthalenediol would drastically alter its emission properties.

Expected Emission: Any fluorescence from this compound would likely be weak and originate from the isolated benzene ring moiety, similar to toluene (B28343) or other alkylbenzenes. The emission would be expected in the near-UV region (typically < 300 nm). The presence of hydroxyl groups and the non-rigid, puckered nature of the dihydro ring could provide pathways for non-radiative decay, potentially quenching fluorescence and leading to a low quantum yield.

Laser-Induced Fluorescence (LIF): LIF studies on the related 1,4-dihydronaphthalene have been conducted to investigate its ground and excited electronic states, revealing a floppy structure. nih.gov A similar study on 1,4-dihydro-1,4-naphthalenediol could elucidate the influence of the hydroxyl groups on the molecule's excited-state geometry and dynamics, but such data is not currently available.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

No experimental crystal structure for 1,4-dihydro-1,4-naphthalenediol has been found in the surveyed literature. However, a theoretical structure can be predicted.

Stereoisomerism: The compound can exist as two diastereomers: cis-1,4-dihydro-1,4-naphthalenediol (with both hydroxyl groups on the same side of the ring) and trans-1,4-dihydro-1,4-naphthalenediol (with hydroxyl groups on opposite sides).

Conformation: Spectroscopic studies on 1,4-dihydronaphthalene show that the dihydro ring is non-planar and flexible. nih.gov A similar puckered conformation is expected for the diol derivative.

Hydrogen Bonding: In the solid state, a network of intermolecular hydrogen bonds involving the hydroxyl groups would be the dominant packing force, connecting the molecules into sheets or a three-dimensional lattice. The specific geometry of this network would depend on which diastereomer (cis or trans) is crystallized.

A crystallographic study would be essential to confirm the relative stereochemistry of the hydroxyl groups, determine the precise conformation of the six-membered alicyclic ring, and characterize the hydrogen-bonding network that defines its solid-state architecture.

Theoretical and Computational Investigations of 1,4 Naphthalenediol, 1,4 Dihydro

Computational Studies on Conformational Preferences and Energy Landscapes

The non-planar nature of the dihydro-naphthalene ring system in 1,4-naphthalenediol, 1,4-dihydro- suggests the existence of multiple conformers. Computational studies are essential for identifying these conformers, determining their relative stabilities, and mapping the energy landscape of their interconversion.

For a molecule like 1,4-naphthalenediol, 1,4-dihydro-, the primary conformational flexibility would arise from the puckering of the dihydro-aromatic ring and the orientation of the hydroxyl groups. These different arrangements can be investigated by performing a potential energy surface (PES) scan, where the geometry of the molecule is systematically varied along specific dihedral angles.

A study on 2,3-naphthalenediol, a planar aromatic analogue, identified three stable conformers based on the relative orientations of the two hydroxyl groups. The energy differences between these conformers were calculated using DFT, and the most stable conformer was identified. A similar approach for 1,4-naphthalenediol, 1,4-dihydro- would involve exploring the pseudo-axial and pseudo-equatorial positions of the hydroxyl groups on the dihydro ring, as well as their rotational orientations.

Table 1: Illustrative Conformational Analysis of 2,3-Naphthalenediol using DFT (B3LYP/6-311+G(d,p))

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer 1 (C1) | 0.00 | 1.54 |

| Conformer 2 (C2) | +0.45 | 3.67 |

| Conformer 3 (C3) | +2.78 | 0.43 |

Data adapted from a computational study on 2,3-naphthalenediol. This table illustrates the type of data that would be generated for the conformers of 1,4-naphthalenediol, 1,4-dihydro-.

Theoretical Predictions of Electronic Structure and Reactivity

The electronic structure of a molecule governs its reactivity. Theoretical calculations provide valuable insights into the distribution of electrons and the nature of molecular orbitals, which are key to understanding chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 2,3-naphthalenediol, DFT calculations have been used to determine the energies of the HOMO and LUMO, and the resulting energy gap. These calculations revealed that both the HOMO and LUMO are primarily composed of p-atomic orbitals, indicating a π-character. Such an analysis for 1,4-naphthalenediol, 1,4-dihydro- would elucidate its electronic characteristics and potential for participating in charge-transfer processes. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Electronic Properties of 2,3-Naphthalenediol (DFT/B3LYP/6-311+G(d,p))

| Property | Calculated Value |

| HOMO Energy | -5.67 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Energy Gap | 4.78 eV |

Data adapted from a computational study on 2,3-naphthalenediol. This table exemplifies the electronic parameters that would be calculated for 1,4-naphthalenediol, 1,4-dihydro-.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Naphthalene-based Diols and Quinones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For naphthalene-based diols and their corresponding oxidized forms, quinones, QSAR studies have been conducted to model various biological activities, including anticancer and antimicrobial effects. brieflands.com These studies typically involve the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: HOMO and LUMO energies, dipole moment.

Steric descriptors: Molar refractivity (MR), molecular volume.

Hydrophobic descriptors: Logarithm of the partition coefficient (logP).

Topological descriptors: Molecular connectivity indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A QSAR study on naphthoquinone analogs as potential DNA topoisomerase inhibitors, for example, used descriptors like logP, molar refractivity, and HOMO/LUMO energies to develop an MLR model. Such a model can help in designing new, more potent derivatives.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Naphthalene (B1677914) Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Steric | Molar Refractivity (MR), Molecular Weight |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

This table provides examples of descriptors that would be relevant for developing a QSAR model for the biological activities of 1,4-naphthalenediol, 1,4-dihydro- and related compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in Complex Organic Syntheses

As a readily available and reactive intermediate, 1,4-dihydroxynaphthalene (B165239) is a foundational component for synthesizing a variety of functional molecules.

The inherent fluorescence of the naphthalene (B1677914) core makes its derivatives excellent candidates for optical applications. 1,4-Dihydroxynaphthalene is utilized as a key reagent in the synthesis of sophisticated fluorescent dyes. researchgate.net A notable example is its use in creating hydroxyl regioisomeric 3'',4''-benzorhodol, a fluorescent chemosensor that is both pH-independent and permeable to cell membranes, making it a valuable biomarker in biological studies. researchgate.net The broader family of naphthoquinones, the oxidized form of 1,4-dihydroxynaphthalene, is also recognized for its fluorescent properties, with derivatives being developed as dyes and molecular probes.

In materials science, 1,4-dihydroxynaphthalene is a sought-after monomer for producing advanced polymers and resins. nih.gov Its naphthalene skeleton is highly sensitive to heat and light, which is advantageous for materials used in information technology and electronics. nih.gov The incorporation of this diol into polymer chains is expected to significantly enhance the heat resistance of the resulting resin, offering superior performance compared to materials based on conventional phenols like bisphenol A. nih.gov Furthermore, acrylate (B77674) derivatives of 1,4-dihydroxynaphthalene are anticipated to have a high refractive index, a critical property for optical materials. nih.gov

Table 1: Properties and Applications of 1,4-Dihydroxynaphthalene-Based Resins

| Property Enhanced | Application Area | Rationale |

| Heat Resistance | Advanced Resins, Electronics | The rigid naphthalene skeleton provides thermal stability. nih.gov |

| High Refractive Index | Optical Materials, Information Technology | Acrylate derivatives with the naphthalene structure exhibit this property. nih.gov |

| Functional Raw Material | Various Derivatives | Can be developed into a wide range of compounds for diverse applications. nih.gov |

Development of Ligands for Catalytic Processes

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and fine chemicals. While many privileged ligands are based on diol scaffolds, the direct use of 1,4-naphthalenediol is less documented than that of its famous cousin, 1,1'-bi-2-naphthol (B31242) (BINOL). However, the principles of ligand design highlight its potential.

The success of a metal-catalyzed asymmetric reaction is highly dependent on the chiral ligand, which modifies the metal center to control stereoselectivity. nih.govtcichemicals.com Chiral phosphine (B1218219) ligands, in particular, are crucial due to their strong coordination to transition metals. tcichemicals.comnih.gov The design of these ligands is a formidable task, often relying on empirical screening and the application of general concepts like C2 symmetry. nih.gov

The synthesis of chiral ligands often starts from a readily available chiral source or involves a resolution step. Diol structures are common backbones for creating bidentate ligands that can chelate to a metal center, forming a rigid and well-defined chiral environment. nih.gov While extensive research has focused on ligands like BINAP and DIOP, the fundamental structure of 1,4-naphthalenediol provides a scaffold that could be functionalized to create novel P,N-ligands or other heterobidentate systems. The development of new synthetic methods for creating P-chirogenic phosphine ligands, which have a chiral center at the phosphorus atom itself, opens up further possibilities for designing unique ligands from various backbones. tcichemicals.comnih.gov

Contributions to Green Chemistry Methodologies in Synthesis

The principles of green chemistry—such as atom economy, use of environmentally benign solvents, and process efficiency—are increasingly important in chemical manufacturing. The reactivity of the 1,4-naphthalenediol framework can be harnessed in reactions that align with these principles. For instance, derivatives of 1,4-naphthoquinone (B94277), such as lawsone, participate in multicomponent Mannich reactions. These reactions are noted for being efficient, simple to perform, and environmentally clean, with high atom economy.

Application as Precursors for Biologically Active Molecules

The 1,4-naphthalenediol scaffold and its oxidized counterpart, 1,4-naphthoquinone, are foundational structures in medicinal chemistry. They serve as intermediates for a wide range of derivatives with significant biological effects. nih.gov The high reactivity of the quinone system and well-established methods for its chemical modification make it an attractive starting point for developing new therapeutic agents. nih.gov

Research has demonstrated that synthetic derivatives of naphthalene-1,4-dione possess potent bioactivities, including antifungal, antitumor, and antimicrobial properties. nih.govsigmaaldrich.com A variety of analogues have been synthesized and evaluated as anticancer agents, with some showing selective cytotoxicity towards cancer cells. nih.gov Furthermore, 1,4-dihydroxynaphthalene is a known intermediate in the synthesis of various pharmaceutical and agrochemical compounds and is a transformation product of the agrochemical quinoclamine. nih.govnih.gov

Table 2: Examples of Biologically Active Molecules Derived from the 1,4-Naphthalenediol/Naphthoquinone Scaffold

| Compound Class | Biological Activity | Reference |

| 1,4-Naphthoquinone Derivatives | Antifungal, Antibacterial, Antiviral, Antitumor | nih.gov |

| Modified Naphthalene-1,4-diones | Anticancer | nih.gov |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | Potent Antifungal | sigmaaldrich.com |

| 1,4-Dihydroxynaphthalene Derivatives | Wound Healing, Anti-allergic | google.com |

Potential in Advanced Materials for Information Technology and Electronics

The compound 1,4-dihydro-1,4-naphthalenediol and its related aromatic form, 1,4-dihydroxynaphthalene, are recognized for their potential as foundational molecules in the development of advanced materials for the information technology and electronics sectors. The inherent characteristics of the naphthalene skeleton, such as high sensitivity to heat and light, make it a compound of interest for specialized applications. awpc.co.jp

Derivatives of 1,4-dihydroxynaphthalene are being explored for their capacity to enhance the performance and durability of electronic components. The rigid structure of the naphthalene core is expected to impart improved thermal stability to resins, a critical attribute for materials used in electronic devices that generate significant heat. awpc.co.jp This enhanced heat resistance could lead to the development of more robust and reliable electronic components. awpc.co.jp

Furthermore, the incorporation of the naphthalene structure into polymers, such as acrylate derivatives, is anticipated to yield materials with a high refractive index. awpc.co.jp High refractive index polymers are valuable in the manufacturing of optical components for electronic devices, including lenses, light-emitting diodes (OLEDs), and optical films. Research into naphthalene-based polymers has indicated their suitability for OLED applications, particularly in producing true blue light emission, which has historically been a challenge in the field. researchgate.net

The electro-optical properties of molecules derived from naphthalene structures are central to their application in electronics. Naphthalene diimides (NDIs), for example, are noted for their tendency to form n-type semiconductor materials, which are essential for a variety of electronic devices. acs.org The electronic properties of these molecules can be finely tuned by making chemical modifications to the naphthalene core. acs.org While not directly involving 1,4-dihydro-1,4-naphthalenediol, this research highlights the versatility of the naphthalene scaffold in creating electronically active materials.

Detailed research findings on the application of 1,4-dihydroxynaphthalene derivatives in electronics are summarized in the table below, showcasing the properties and their relevance to information technology.

Interactive Data Table: Research Findings on 1,4-Dihydroxynaphthalene Derivatives in Materials Science

| Property of Naphthalene Skeleton | Potential Application in IT & Electronics | Relevant Research Finding |

| High Sensitivity to Heat & Light | Photosensitive Materials, Sensors | The naphthalene skeleton is highly sensitive to heat and light, making it suitable for use as a material for information technology and electronics. awpc.co.jp |

| Improved Heat Resistance | Heat-Resistant Resins for Electronic Components | The naphthalene skeleton is expected to improve the heat resistance of resins, offering better performance than materials based on phenol (B47542) and bisphenol A. awpc.co.jp |

| High Refractive Index | Optical Components (Lenses, Films), Acrylate Derivatives | Acrylate derivatives that incorporate a naphthalene skeleton are expected to exhibit a high refractive index. awpc.co.jp |

| n-Type Semiconductor Properties | Organic Electronics, Transistors | Naphthalene diimide (NDI) derivatives, which share the core structure, have a tendency to form n-type semiconductor materials, crucial for optoelectronics. acs.org |

| Blue Light Emission | Organic Light Emitting Diodes (OLEDs) | Naphthalene-based polymers have been synthesized and show promise for fabricating true color blue OLEDs through solution-processing techniques. researchgate.net |

Future Research Directions and Emerging Trends

Innovations in Stereoselective Synthesis of Dihydronaphthalenediols

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, and the production of specific stereoisomers of dihydronaphthalenediols is a significant area of focus. Innovations in this field are crucial for creating compounds with specific biological activities or material properties.

Recent breakthroughs include the use of biomimetic catalysts. For instance, an iron catalyst has been successfully employed for the syn-dihydroxylation of naphthalenes, mimicking the function of Rieske dioxygenase enzymes to produce cis-diols acs.org. This approach is notable for overcoming the inherent aromatic stability of the naphthalene (B1677914) core acs.org.

Biocatalysis offers a powerful and green alternative for achieving high stereoselectivity. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are being utilized for the asymmetric reduction of 1,4-diones to their corresponding chiral diols. mdpi.comnih.govdntb.gov.ua. These enzymatic methods operate under mild conditions and can provide excellent enantiomeric excess, making them highly attractive for industrial applications nih.gov. The merging of photocatalysis with biocatalysis represents a novel one-pot strategy to create chiral molecules from simple starting materials researchgate.net.

Organocatalysis also presents a promising route. Tartaric acid, an abundant and environmentally friendly catalyst, has been shown to catalyze the enantioselective cycloaddition reactions that form dihydronaphthalene structures nih.gov. Furthermore, N-heterocyclic carbenes (NHCs) have been used to catalyze cascade annulation reactions, yielding 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity nih.gov. These methods expand the toolkit available to chemists for constructing these valuable chiral building blocks nih.govnih.gov.

Table 1: Comparison of Stereoselective Synthesis Methods for Dihydronaphthalenediols and Derivatives

| Method | Catalyst Type | Key Features | Selectivity | Ref |

|---|---|---|---|---|

| Biomimetic Dihydroxylation | Iron Complex | Mimics Rieske dioxygenase, overcomes aromaticity | syn-selective | acs.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Mild conditions, green process | High enantio- and diastereoselectivity | mdpi.com |

| Organocatalytic Cycloaddition | (+)-Tartaric Acid | Abundant, green catalyst | High enantioselectivity (up to 98.5:1.5 er) | nih.gov |

Exploration of Novel Reactivity and Catalytic Transformations

The core structure of 1,4-dihydro-1,4-naphthalenediol serves as a versatile scaffold for a variety of chemical transformations, leading to the creation of diverse and complex molecules. Future research is focused on uncovering new reactions and catalytic systems to exploit its full potential.

Transition metal catalysis remains a fertile ground for innovation. Palladium- and rhodium-catalyzed reactions, in particular, have been instrumental in the dearomatization of naphthols, providing access to intricate molecular architectures researchgate.netuva.esnih.gov. These methods often exhibit high chemo- and regioselectivity researchgate.net. Iron, as an earth-abundant and biocompatible metal, is also emerging as a key catalyst for unique transformations researchgate.net. The development of cooperative bimetallic catalysis, where two metal centers work in concert, is opening up new reaction pathways that were previously inaccessible researchgate.net.

Metal-Organic Frameworks (MOFs) are being explored as highly tunable and porous catalysts. Naphthalenediimide-based MOFs, for example, have shown potential in catalyzing organic transformations, benefiting from their well-defined structures and the synergistic effects between the metal centers and organic linkers rsc.orgresearchgate.net.

The functionalization of the diol's hydroxyl groups and aromatic ring is another key area. Established reactions like acylation and etherification can be used to create a wide range of derivatives with tailored properties google.com. The exploration of C-H functionalization, which allows for the direct modification of the naphthalene core, represents a significant step forward in synthetic efficiency nih.gov.

Integration with Sustainable and Efficient Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis of 1,4-dihydro-1,4-naphthalenediol and its derivatives. The goal is to develop processes that are not only efficient but also environmentally benign.

A major focus is on atom economy , which seeks to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste jocpr.comnumberanalytics.comprimescholars.comnumberanalytics.com. Reaction types that are inherently atom-economical, such as addition and cycloaddition reactions, are being prioritized primescholars.com. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a prime example of this approach, offering high efficiency and molecular diversity nih.gov.

The use of greener solvents is another critical aspect. Water is being investigated as a reaction medium for the synthesis of related naphthalene derivatives, offering a non-toxic and non-flammable alternative to conventional organic solvents researchgate.net. The development of bio-based solvents, such as dihydropinene, also represents a move away from fossil-fuel-derived feedstocks nih.gov.

Biocatalysis, as mentioned previously, is a cornerstone of sustainable synthesis. The use of enzymes operates under mild temperatures and pressures in aqueous environments, significantly reducing energy consumption and avoiding the use of hazardous reagents mdpi.comnih.gov.

Table 2: Green Chemistry Metrics in Chemical Synthesis

| Principle | Description | Relevance to Dihydronaphthalenediol Synthesis | Ref |

|---|---|---|---|

| Atom Economy | Maximizes the incorporation of reactant atoms into the desired product. | Prioritizing addition reactions and MCRs over substitution or elimination reactions that generate byproducts. | jocpr.comprimescholars.com |

| Use of Safer Solvents | Minimizing the use of hazardous solvents or replacing them with benign alternatives. | Employing water or bio-based solvents in synthetic steps. | nih.govresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing biocatalytic methods that operate under mild conditions. | nih.gov |

| Use of Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Employing organocatalysts, transition metal catalysts, and enzymes to improve efficiency and reduce waste. | mdpi.comresearchgate.net |

Computational Design and Predictive Modeling for New Dihydronaphthalenediol Derivatives

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize the discovery and design of new dihydronaphthalenediol derivatives. These methods can predict molecular properties and guide synthetic efforts, saving significant time and resources.

Deep learning models are being developed to predict a wide range of chemical properties, from solubility to toxicity and drug-target affinity nih.govyoutube.com. By training these models on large datasets of known molecules, researchers can screen virtual libraries of potential dihydronaphthalenediol derivatives to identify candidates with desired characteristics before they are ever synthesized in a lab youtube.com. This is particularly powerful for property-driven design, where the goal is to create a molecule with a specific function nih.gov.

For material science applications, ML algorithms can decode the complex relationships between a molecule's structure and its bulk properties nih.govresearchgate.net. For example, models can predict the mechanical strength, thermal stability, or optical properties of polymers derived from different dihydronaphthalenediol monomers. This allows for the in silico design of materials tailored for specific applications, such as high-performance hydrogels or advanced electronic components nih.govresearchgate.net. 3D deep learning models that consider the molecule's spatial arrangement can provide even more accurate predictions of properties that depend on electronic structure and intermolecular interactions youtube.com.

Expansion of Advanced Material Science Applications

The rigid naphthalene core and the reactive diol functional groups make 1,4-dihydro-1,4-naphthalenediol an excellent building block for advanced materials. Future research is poised to expand its applications in several high-tech areas.

There is significant potential for its use in high-performance polymers. Its incorporation into resin formulations can lead to materials with improved heat resistance and a high refractive index awpc.co.jp. These properties are highly sought after for applications in information technology and electronics, such as in the manufacturing of specialized lenses, coatings, and substrates for electronic components awpc.co.jp. Acrylate (B77674) derivatives of the diol are particularly promising for creating materials with a high refractive index awpc.co.jp.

The structure of dihydronaphthalenediol is also suitable for creating components of liquid-based electronic materials and hydrogels researchgate.netsciopen.comrsc.org. These soft materials are critical for the development of flexible and bio-integrated electronics, such as wearable sensors and implantable devices researchgate.netsciopen.com. The diol unit could be used to tune the mechanical properties and conductivity of these materials.

Furthermore, derivatives of this compound are being explored for their fluorescent properties, which could lead to applications as emitters in electroluminescent devices or as probes in biochemical research researchgate.net. The ability to create ordered, porous structures like Metal-Organic Frameworks (MOFs) from related naphthalenediimide ligands suggests another avenue for dihydronaphthalenediol derivatives in areas like gas storage, chemical sensing, and energy conversion researchgate.net.

Q & A

Q. Key Properties :

Advanced: How does 1,4-Naphthalenediol form during azo dye degradation?

Methodological Answer:

In ozonation of Acid Orange 7:

Azo bond cleavage : Generates naphthalene intermediates.

Stepwise oxidation : Forms 1,4-Naphthalenediol via hydroxylation .

Analytical tracking : Use LC-MS/MS with MRM transitions (e.g., m/z 160 → 104) to monitor degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.